

Ethyl biphenyl-2-carboxylate molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl biphenyl-2-carboxylate*

Cat. No.: *B011600*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Biphenyl-2-Carboxylate**

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **ethyl biphenyl-2-carboxylate**, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Ethyl biphenyl-2-carboxylate is an organic compound with the chemical formula $C_{15}H_{14}O_2$.^[1] ^[2] It belongs to the class of biphenyls, which are compounds containing two phenyl rings. The structure consists of a biphenyl backbone with an ethyl carboxylate group attached at the 2-position of one of the phenyl rings.

Physicochemical Properties

The key physical and chemical properties of **ethyl biphenyl-2-carboxylate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1] [2]
Molar Mass	226.27 g/mol	[1] [3]
IUPAC Name	Ethyl [1,1'-biphenyl]-2-carboxylate	
CAS Number	19926-49-9	[1] [2]
Density	1.082 g/cm ³	[1] [2]
Boiling Point	360.751 °C at 760 mmHg	[1] [2]
Flash Point	165.202 °C	[1]

Structural Representation

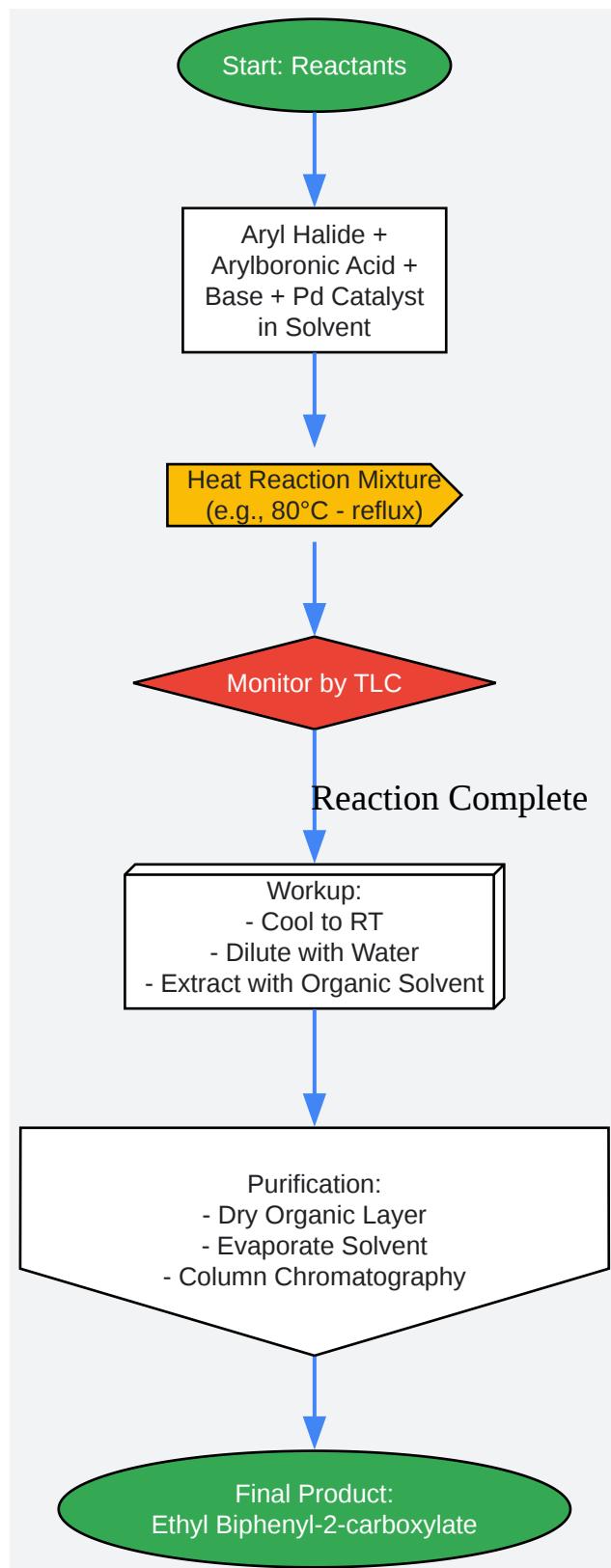
The molecular structure of **ethyl biphenyl-2-carboxylate** is depicted in the following diagram.

Caption: Molecular structure of **ethyl biphenyl-2-carboxylate**.

Experimental Protocols

The synthesis of **ethyl biphenyl-2-carboxylate** and related biphenyl carboxylic acids often involves cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

General Protocol for Suzuki-Miyaura Coupling


A common synthetic route to produce biphenyl carboxylic acid derivatives is the Suzuki-Miyaura coupling.[\[4\]](#) This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

- Materials:
 - Aryl halide (e.g., a substituted bromobenzoate)

- Arylboronic acid (e.g., phenylboronic acid)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
 - Base (e.g., K_2CO_3 or Na_2CO_3)
 - Solvent (e.g., 1,4-dioxane/water mixture or THF/water)
- Procedure:
 - To a solution of the aryl halide in the chosen solvent system, the arylboronic acid and the base are added.
 - The palladium catalyst is then added to the reaction mixture.
 - The mixture is heated, typically at temperatures ranging from 80°C to reflux, for several hours.^[4]
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography.

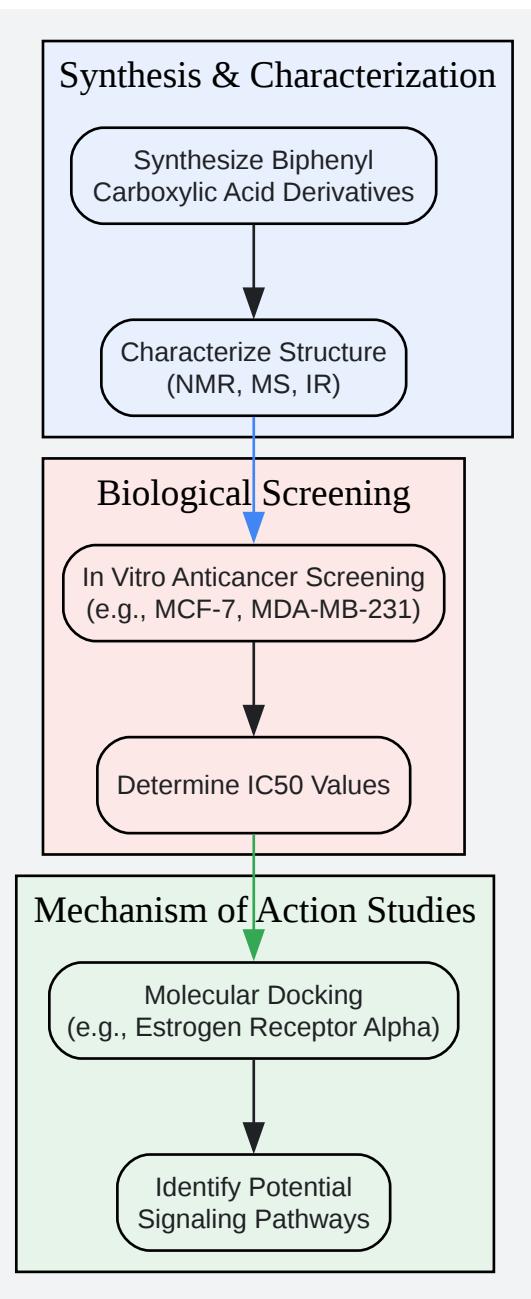
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications


Ethyl biphenyl-2-carboxylate and its derivatives are primarily utilized as intermediates in the synthesis of more complex organic molecules.^[2] They serve as important building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and materials science applications.^[2]

Research has shown that some biphenyl carboxylic acid derivatives exhibit potential biological activities. For instance, a library of small molecule biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).^[4] Certain derivatives displayed potent activity against these cell lines.^[4] Additionally, a more complex derivative, ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9- tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate, has shown good antitumor activity against Hela cells in vitro.^[5]

Potential Signaling Pathway Involvement

While specific signaling pathways for **ethyl biphenyl-2-carboxylate** are not extensively documented, the anticancer activity of related biphenyl carboxylic acids suggests potential interaction with pathways involved in cell proliferation and survival. For example, some compounds have been tested for their interaction with the estrogen receptor alpha, indicating a potential role in modulating hormone-related cancer pathways.^[4]

The logical relationship for investigating the biological activity of these compounds is outlined below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for biological activity screening.

Spectroscopic Data

The characterization of **ethyl biphenyl-2-carboxylate** and its derivatives is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a full dataset for the title compound

is not provided, representative data for a related biphenyl carboxylic acid are presented below as an example of the expected spectral features.

Example Spectroscopic Data for a Biphenyl Carboxylic Acid Derivative[4]

Technique	Data
IR (KBr, ν_{max} , cm^{-1})	2891, 1721, 1419, 948
$^1\text{H-NMR}$ (400 MHz, CDCl_3)	δ (ppm) 8.25 (d, $J = 7.6$ Hz, 1H), 7.75 (d, $J = 6.4$ Hz, 1H), 7.58-7.53 (m, 3H), 7.49-7.41 (m, 4H), 7.39-7.32 (m, 1H), 1.72- 1.65 (m, 2H), 1.32-1.26 (m, 2H)
$^{13}\text{C-NMR}$ (101 MHz, CDCl_3)	δ (ppm) 180.7, 140.5, 140.1, 137.5, 135.4, 130.6, 128.5, 127.7, 126.9, 28.3, 17.2
ESI-MS	m/z 237.10 $[\text{M}-\text{H}]^+$

This guide provides a foundational understanding of **ethyl biphenyl-2-carboxylate** for researchers and professionals. The information on its structure, properties, synthesis, and potential biological relevance can aid in its application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Ethyl biphenyl-2-carboxylate [myskinrecipes.com]
- 3. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Ethyl biphenyl-2-carboxylate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011600#ethyl-biphenyl-2-carboxylate-molecular-structure\]](https://www.benchchem.com/product/b011600#ethyl-biphenyl-2-carboxylate-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com